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Introduction
D-Tagatose is a naturally occurring ketohexose, a C-4 epimer of D-fructose, which has

garnered significant interest as a low-calorie sweetener.[1][2][3] It possesses approximately

92% of the sweetness of sucrose but with only about one-third of the calories (1.5 kcal/g).[3][4]

The ¹³C-labeled variant, D-Tagatose-¹³C, serves as a powerful tool in metabolic research. As a

stable isotope tracer, it allows for the precise tracking of tagatose metabolism and its influence

on various biochemical pathways without the radiation hazards associated with radioactive

isotopes.[5] This guide provides a comprehensive overview of the biochemical properties of D-

Tagatose-¹³C, its metabolic fate, relevant experimental protocols, and its impact on cellular

signaling.

Core Biochemical Properties
D-Tagatose shares many physical and chemical properties with other monosaccharides. It is a

white, crystalline powder with a melting point of 134-137°C.[2] As a reducing sugar, it can

participate in Maillard reactions, which is relevant in food science applications.[2] The primary

distinction of D-Tagatose-¹³C is its isotopic enrichment, which allows it to be differentiated from

its unlabeled counterpart by mass spectrometry, enabling its use in metabolic flux analysis

(MFA).[5][6][7]
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Metabolism of D-Tagatose
Only about 20% of ingested D-tagatose is absorbed in the small intestine; the remainder is

fermented by gut microbiota into short-chain fatty acids.[4] The absorbed D-tagatose is

metabolized primarily in the liver via a pathway analogous to that of fructose, albeit at a slower

rate.[8][9] The initial and rate-limiting step is the phosphorylation of D-tagatose at the C-1

position by fructokinase (ketohexokinase) to form D-tagatose-1-phosphate.[9]

This metabolic intermediate, D-tagatose-1-phosphate, is a key modulator of glucose

metabolism. It has been shown to:

Promote glycogen synthesis: It stimulates glucokinase, leading to increased conversion of

glucose to glucose-6-phosphate, which in turn activates glycogen synthase.[8][9]

Inhibit glycogenolysis: It acts as an inhibitor of glycogen phosphorylase, preventing the

breakdown of glycogen to glucose.[8]

The slower metabolism of D-tagatose compared to fructose leads to an accumulation of

tagatose-1-phosphate, which contributes to its low glycemic index and its observed effects on

blood glucose control.[9]

Data Presentation
The following tables summarize key quantitative data related to D-Tagatose and the enzymes

involved in its metabolism and production. Note: The kinetic parameters are for the unlabeled

monosaccharide, as the ¹³C isotope is not expected to significantly alter enzymatic activity.

Table 1: Physicochemical Properties of D-Tagatose
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Property Value Reference

Molecular Formula C₆H₁₂O₆ [2][3]

Molecular Weight 180.16 g/mol [1][2][3]

Melting Point 133 - 137 °C [1][2]

Sweetness (relative to

sucrose)
~92% [2][3][8]

Caloric Value 1.5 kcal/g [3][4]

Solubility in water (20°C) 160 g/100 ml [1]

Table 2: Enzyme Kinetic Parameters
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Enzyme Substrate Kₘ (mM)
k꜀ₐₜ
(min⁻¹)

k꜀ₐₜ/Kₘ
(mM⁻¹min
⁻¹)

Condition
s

Referenc
e

D-Tagatose

3-

Epimerase

(from

Christense

nella

minuta)

D-Tagatose 34.9 9,318 267
pH 6.0,

50°C
[10]

D-Tagatose

3-

Epimerase

(from

Christense

nella

minuta)

D-Fructose 94.7 4,230 45
pH 6.0,

50°C
[10]

D-Tagatose

3-

Epimerase

(from

Christense

nella

minuta)

D-Allulose 53.8 6,572 122
pH 6.0,

50°C
[10]

L-

Arabinose

Isomerase

(from

Lactobacill

us

plantarum)

D-

Galactose
- - -

Optimal

conversion

at 60°C,

pH 7.17

[11]

Experimental Protocols
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Protocol 1: Synthesis of D-[UL-¹³C₆]Tagatose
This protocol is based on the chemical synthesis from D-[UL-¹³C₆]fructose.[12][13]

Objective: To synthesize uniformly labeled ¹³C D-tagatose.

Materials:

D-[UL-¹³C₆]fructose

Dess-Martin periodinane

Sodium borohydride (NaBH₄)

Solvents (e.g., dichloromethane, methanol)

Chromatography supplies (silica gel)

Methodology:

Protection of Fructose: The hydroxyl groups of D-[UL-¹³C₆]fructose are protected using

standard carbohydrate chemistry techniques to ensure specific reactions at desired

positions.

Oxidation: The C-4 hydroxyl group of the protected fructose derivative is oxidized to a ketone

using Dess-Martin periodinane. This step is crucial for the subsequent epimerization.

Reduction (Epimerization): The resulting ketone is then reduced using a reducing agent like

sodium borohydride (NaBH₄). This reduction is stereoselective, leading to the inversion of

the stereochemistry at the C-4 position, thus converting the fructose backbone to a tagatose

backbone.

Deprotection: The protecting groups are removed to yield D-[UL-¹³C₆]tagatose.

Purification: The final product is purified using chromatographic techniques, such as silica gel

column chromatography, to separate it from reactants and byproducts. The purity is

confirmed by NMR and mass spectrometry.
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The overall yield for this multi-step synthesis is reported to be in the range of 16-23%.[12][13]

Protocol 2: ¹³C Metabolic Flux Analysis (MFA) using D-
Tagatose-¹³C
This is a generalized protocol for tracing the metabolism of D-Tagatose-¹³C in a cell culture

system.

Objective: To quantify the metabolic flux of D-Tagatose-¹³C through central carbon metabolism.

Materials:

Mammalian cell line of interest

Culture medium deficient in the unlabeled sugar to be replaced

D-[UL-¹³C₆]Tagatose

LC-MS/MS or GC-MS system

Metabolite extraction solutions (e.g., 80% methanol)

Methodology:

Cell Culture: Culture cells to the desired confluency under standard conditions.

Isotope Labeling: Replace the standard culture medium with a medium containing a known

concentration of D-[UL-¹³C₆]Tagatose and other necessary nutrients.[14]

Time-Course Sampling: Collect cell samples at various time points to capture the dynamics

of isotope incorporation into downstream metabolites.[15]

Metabolite Extraction: Quench metabolic activity rapidly (e.g., with liquid nitrogen) and

extract intracellular metabolites using a cold solvent mixture (e.g.,

methanol/water/chloroform).

Mass Spectrometry Analysis: Analyze the extracted metabolites using mass spectrometry

(LC-MS or GC-MS) to determine the mass isotopologue distributions (MIDs) of key
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metabolites (e.g., glycolytic intermediates, TCA cycle intermediates).[14] The MIDs reveal

the extent of ¹³C incorporation from the tracer.

Flux Calculation: Use computational software (e.g., INCA, Metran) to fit the measured MIDs

to a metabolic network model. This allows for the calculation of the rates (fluxes) of the

biochemical reactions in the network.[6][7]

Mandatory Visualizations
Metabolic Pathway of D-Tagatose
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Caption: Metabolic pathway of D-Tagatose and its influence on glycogen metabolism.

Experimental Workflow for ¹³C-MFA
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Caption: General experimental workflow for ¹³C Metabolic Flux Analysis (MFA).

Signaling Impact of D-Tagatose vs. Fructose
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Comparative Myocardial Signaling: Fructose vs. D-Tagatose
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Caption: Comparative impact of chronic Fructose vs. D-Tagatose on myocardial signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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